molecular formula C5H7Cl2N3 B8377818 2-Chloro-5-hydrazinopyridine hydrochloride

2-Chloro-5-hydrazinopyridine hydrochloride

Cat. No. B8377818
M. Wt: 180.03 g/mol
InChI Key: RAHQINWMWXFOIA-UHFFFAOYSA-N
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Description

2-Chloro-5-hydrazinopyridine hydrochloride is a useful research compound. Its molecular formula is C5H7Cl2N3 and its molecular weight is 180.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-hydrazinopyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-hydrazinopyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-hydrazinopyridine hydrochloride

Molecular Formula

C5H7Cl2N3

Molecular Weight

180.03 g/mol

IUPAC Name

(6-chloropyridin-3-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H

InChI Key

RAHQINWMWXFOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NN)Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.5 g (3.9 mmol) of 6-chloro-pyridin-3-ylamine in 6 mL of 12M HCl at −20° C. were added a solution of 0.36 g (5.2 mmol, 1.3 eq) of sodium nitrite dissolved in 2 mL of H20. The reaction mixture was stirred for 15 min, and 4.4 g (19.5 mmol, 5 eq) of tin chloride dihydrate dissolved in 2 mL of 12M HCl were added. The reaction mixture was allowed to reach 0° C. within 40 min, and the white precipitate was recovered by filtration and washed with Et2O to yield 0.35 g (62%) of (6-chloro-pyridin-3-yl)-hydrazine hydrochloride as a white solid, MS: 144 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
tin chloride dihydrate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

An aqueous sodium nitrite solution (3.49 g of sodium nitrite in 12.5 mL of water) was dropwise added to a solution of 6-chloropyridine-3-amine (5.00 g) in hydrochloric acid (77.8 mL) over 10 minutes (such that the temperature does not exceed −20° C.) under dry ice-acetone cooling (−20 to −40° C.), followed by stirring under the same conditions for 1 hour. A solution of tin chloride (14.8 g) in hydrochloric acid (25 mL) was dropwise added thereto over 15 minutes, followed by stirring at approximately 0° C. for 2 hours. The precipitated solid was collected by filtration (washed with water and n-hexane) and was vacuum dried at 40° C. to yield the title compound (9.45 g, brown solid).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
77.8 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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